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Introduction

In situ hybridization (ISH) is a powerful technique that allows for the localization of specific
nucleic acid sequences within the morphological context of tissues or cells. When combined
with a robust detection system, ISH provides invaluable insights into gene expression patterns,
cellular function, and disease pathology. Fast Red TR is a widely used chromogenic substrate
for alkaline phosphatase (AP), which, upon enzymatic reaction, produces a brilliant red,
insoluble precipitate. This application note provides a detailed protocol for the visualization of
gene transcripts (MRNA) in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a
digoxigenin (DIG)-labeled probe and an anti-DIG antibody conjugated to alkaline phosphatase,
with final detection using Fast Red TR.

Fast Red TR offers several advantages, including a bright and stable signal that can be
visualized under both brightfield and fluorescence microscopy.[1][2] The resulting red
precipitate contrasts sharply with common histological counterstains. However, it is crucial to
note that the Fast Red TR reaction product is soluble in alcohol, necessitating the use of
agueous mounting media.[3][4]

Principle of the Method
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The visualization of gene transcripts using this protocol involves a series of sequential steps.
First, a DIG-labeled nucleic acid probe, which is complementary to the target mMRNA sequence,
is hybridized to the tissue section. Following hybridization and stringent washes to remove any
unbound probe, an anti-DIG antibody conjugated to alkaline phosphatase is applied. This
antibody specifically binds to the DIG-hapten on the hybridized probe. Finally, the Fast Red TR
substrate is added. The alkaline phosphatase enzyme catalyzes the hydrolysis of a naphthol
phosphate ester present in the substrate solution.[4] The resulting phenolic compound then
couples with a diazonium salt (Fast Red TR salt) to form a visible, red azo dye precipitate at the
site of the target mMRNA.[4][5] Levamisole is often included in the substrate solution to inhibit
endogenous alkaline phosphatase activity, thereby reducing background staining.[3]

Materials and Reagents
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. . Catalog Number
Reagent/Material Supplier (Example) Storage
(Example)

SIGMAFAST™ Fast
Red TR/Naphthol AS- Sigma-Aldrich F4648 -20°C
MX Tablets

Anti-Digoxigenin-AP,

Roche 11093274910 2-8°C
Fab fragments
Digoxigenin-labeled )
Custom Synthesis N/A -20°C
probe
Hybridization Buffer MilliporeSigma H7782 2-8°C
Thermo Fisher
Proteinase K S AM2546 -20°C
Scientific
20x Saline-Sodium Thermo Fisher
] S AM9763 Room Temperature
Citrate (SSC) Scientific
Formaldehyde, 37% MilliporeSigma F8775 Room Temperature
Xylene MilliporeSigma 214736 Room Temperature
Ethanol, 100% MilliporeSigma E7023 Room Temperature
Deionized, RNase- Thermo Fisher
S AM9937 Room Temperature
free water Scientific
Aqueous Mounting ]
) Vector Laboratories H-5501 2-8°C
Medium
Mayer's Hematoxylin MilliporeSigma MHS1 Room Temperature

Experimental Protocols

This protocol is optimized for FFPE tissue sections. All solutions should be prepared with
RNase-free water and proper RNase-free techniques should be employed throughout the
procedure.

|. Deparaffinization and Rehydration
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» Place slides in a slide rack.

e Immerse slides in two changes of xylene for 5 minutes each.

e Immerse slides in two changes of 100% ethanol for 3 minutes each.
e Immerse slides in 95% ethanol for 3 minutes.

e Immerse slides in 70% ethanol for 3 minutes.

e Immerse slides in 50% ethanol for 3 minutes.

Rinse slides in deionized water for 5 minutes.

Il. Pretreatment and Permeabilization

e Immerse slides in a 0.2 M HCI solution for 10 minutes.
¢ Rinse slides in deionized water.

e Incubate slides in Proteinase K solution (20 pg/mL in PBS) at 37°C for 15-30 minutes. The
optimal time will depend on the tissue type and fixation.

¢ Rinse slides in deionized water.

o Post-fix tissues by immersing slides in 4% paraformaldehyde in PBS for 10 minutes at room
temperature.

Rinse slides in deionized water.

lll. Hybridization

o Dehydrate the sections by immersing slides in a graded ethanol series (70%, 95%, 100%)
for 2 minutes each.

o Air dry the slides completely.

o Prepare the DIG-labeled probe by diluting it in pre-warmed hybridization buffer to the desired
concentration (e.g., 50-500 ng/mL). Denature the probe by heating at 80-95°C for 5 minutes,
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then immediately place on ice.

o Apply the denatured probe solution to the tissue section, ensuring complete coverage.

o Cover with a coverslip and incubate in a humidified chamber at the optimal hybridization
temperature (e.g., 42-65°C) overnight.

IV. Post-Hybridization Washes

o Carefully remove the coverslips by immersing the slides in 2x SSC at room temperature.
e Wash slides in 2x SSC at 37°C for 15 minutes.

e Wash slides in 1x SSC at 37°C for 15 minutes.

o Perform a high-stringency wash in 0.5x SSC at 37°C for 30 minutes. The stringency can be
adjusted by altering the temperature or SSC concentration.

V. Immunological Detection

¢ Rinse slides in a wash buffer (e.g., MABT: 100 mM maleic acid, 150 mM NaCl, pH 7.5, with
0.1% Tween 20).

¢ Block non-specific binding by incubating slides in a blocking solution (e.g., MABT with 2%
Blocking Reagent or 10% heat-inactivated sheep serum) for 1-2 hours at room temperature.

¢ Incubate slides with anti-Digoxigenin-AP antibody diluted in blocking solution (e.g., 1:500 to
1:2000) overnight at 4°C in a humidified chamber.

e Wash slides three times in MABT for 15 minutes each at room temperature.

o Equilibrate slides in detection buffer (100 mM Tris-HCI, 100 mM NacCl, 50 mM MgClz, pH 9.5)
for 10 minutes.

VI. Chromogenic Development with Fast Red TR

» Prepare the Fast Red TR working solution immediately before use. For tablet-based kits,
dissolve one Fast Red TR/Naphthol AS-MX tablet and one buffer tablet in 1 mL of deionized
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water and vortex until dissolved.[3] For liquid kits, follow the manufacturer's instructions, for
example, adding one drop of Fast Red Chromogen to 3 mL of substrate buffer.[6]

o Apply the Fast Red TR solution to the tissue section, ensuring complete coverage.

e Incubate at room temperature for 10-30 minutes. Monitor the color development under a
microscope to prevent overstaining and high background.[3]

o Stop the reaction by rinsing the slides gently with deionized water.[3]

VIl. Counterstaining and Mounting

o Counterstain with Mayer's hematoxylin for 30-60 seconds.
e "Blue" the hematoxylin by rinsing in running tap water for 5-10 minutes.
e Rinse briefly in deionized water.

e Mount with an aqueous mounting medium. Do not use organic solvent-based mounting
media as they will dissolve the Fast Red precipitate.[3][4]

Data Presentation
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Parameter

Recommended
Range/Value

Purpose

Pretreatment

Proteinase K Concentration

10-40 pg/mL

To unmask the target mRNA by

digesting proteins.

Proteinase K Incubation Time

10-30 minutes at 37°C

Optimal time varies with tissue

type and fixation.

Hybridization

Probe Concentration

50-500 ng/mL

To ensure sufficient probe for

target saturation.

Hybridization Temperature

42-65°C

Dependent on probe length,
GC content, and formamide

concentration.

Hybridization Time

16-24 hours (overnight)

To allow for complete

hybridization.

Immunodetection

Antibody Dilution

1:500 - 1:2000

To optimize signal-to-noise

ratio.

Antibody Incubation Time

Overnight at 4°C

To allow for thorough antibody

binding.

Development

Fast Red TR Incubation Time

10-30 minutes at room

temperature

To achieve desired signal
intensity without high

background.

Visualizations

© 2025 BenchChem. All rights reserved. 7/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2771796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Applicat?qn

Check Availability & Pricing

G A\

issue Preparation

Deparaffinization
& Rehydration
\
Permeabilization
(Proteinase K)
- J
Hybrldlzatlon
Probe Hybridization
(Overnight)

Was hmg
Post-Hybridization
Washes

-

ﬂ

~

Detection
Y

Blocking
\/
Anti-DIG-AP Antibody
Incubation
Fast Red TR
Development
- J

4 N

Final [Steps
Y

Counterstaining
(Hematoxylin)

Y

Aqueous Mounting
- J

Click to download full resolution via product page

Caption: Workflow for visualizing gene transcripts using in situ hybridization with Fast Red TR.
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Caption: Molecular mechanism of Fast Red TR signal detection in in situ hybridization.

Troubleshooting
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Issue

Possible Cause(s) Suggested Solution(s)

No Signal or Weak Signal

Optimize Proteinase K
Inefficient permeabilization concentration and incubation

time.

Degraded RNA in tissue

Use properly fixed and
processed tissues. Employ

RNase-free techniques.

Incorrect probe concentration

or denaturation

Use a higher probe
concentration. Ensure probe is
fully denatured before

hybridization.

Suboptimal hybridization/wash

stringency

Optimize hybridization and

wash temperatures.

Inactive antibody or substrate

Use fresh or properly stored
reagents. Check expiration

dates.

High Background

Increase wash stringency
Non-specific probe binding (higher temperature, lower salt

concentration).

Insufficient blocking

Increase blocking time or try a

different blocking agent.

Endogenous alkaline

phosphatase activity

Ensure levamisole is included
in the substrate buffer, or pre-

treat with levamisole.

Over-development of

chromogen

Reduce Fast Red TR
incubation time and monitor

development microscopically.

[3]

Drying of the section during

incubation

Use a humidified chamber for

all incubation steps.
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o ] Consider adding Polyvinyl
o ) Diffusion of the reaction
Precipitate Appears Diffuse duct Alcohol (PVA) to the substrate
roduc
P solution to increase viscosity.

Reduce fixation time or
Over-fixation of tissue increase the intensity of the

permeabilization step.

Conclusion

The visualization of gene transcripts using Fast Red TR is a reliable and sensitive method for
localizing mMRNA in tissue sections. By following this detailed protocol and paying careful
attention to critical steps such as tissue preparation, hybridization conditions, and chromogenic
development, researchers can obtain high-quality, specific staining with a bright red signal. The
provided troubleshooting guide should help to address common issues, ensuring successful
and reproducible results for a wide range of research and diagnostic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Visualizing Gene Transcripts with Fast Red TR:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2771796#protocol-for-visualizing-gene-transcripts-
with-fast-red-tr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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